molecular formula C8H4BrN3 B1380732 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile CAS No. 1525387-68-1

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile

Cat. No.: B1380732
CAS No.: 1525387-68-1
M. Wt: 222.04 g/mol
InChI Key: IRNDAJAYWYYKGS-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound with a fused bicyclic structure. It is recognized for its significant applications in medicinal chemistry and material science due to its unique structural properties. The compound has a molecular formula of C8H4BrN3 and a molecular weight of 222.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, the reaction proceeds via one-pot tandem cyclization/bromination when only TBHP is added, resulting in 3-bromoimidazo[1,2-a]pyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets, leading to various biological outcomes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various substitution and cyclization reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNDAJAYWYYKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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